2,2-Dimethyl-1-prop-2-enoylindol-3-one
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Overview
Description
2,2-Dimethyl-1-prop-2-enoylindol-3-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This structure is known for its aromaticity and ability to participate in various chemical reactions.
Preparation Methods
The synthesis of 2,2-Dimethyl-1-prop-2-enoylindol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2,2-dimethyl-1-prop-2-enoyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The indole is reacted with 2,2-dimethyl-1-prop-2-enoyl chloride in the presence of a base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Chemical Reactions Analysis
2,2-Dimethyl-1-prop-2-enoylindol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Addition: The compound can participate in addition reactions with nucleophiles, leading to the formation of various adducts.
Scientific Research Applications
2,2-Dimethyl-1-prop-2-enoylindol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-prop-2-enoylindol-3-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2,2-Dimethyl-1-prop-2-enoylindol-3-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential anticancer effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
2,2-dimethyl-1-prop-2-enoylindol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-4-11(15)14-10-8-6-5-7-9(10)12(16)13(14,2)3/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNRCGVBXIAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2N1C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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